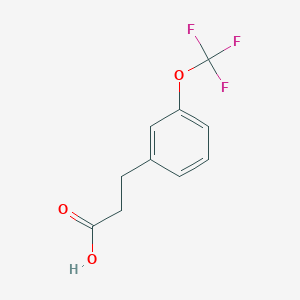

3-(3-(Trifluoromethoxy)phenyl)propanoic acid

Description

Properties

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEVFUNNEITJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380453 | |

| Record name | 3-[3-(trifluoromethoxy)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168833-77-0 | |

| Record name | 3-[3-(trifluoromethoxy)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(Trifluoromethoxy)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step pathway for the synthesis of 3-(3-(trifluoromethoxy)phenyl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis route involves an initial Knoevenagel condensation to form the corresponding cinnamic acid derivative, followed by a catalytic hydrogenation to yield the final product. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from 3-(trifluoromethoxy)benzaldehyde. The first step is a Knoevenagel condensation with malonic acid to yield 3-(3-(trifluoromethoxy)cinnamic acid). The subsequent step involves the selective hydrogenation of the carbon-carbon double bond of the cinnamic acid derivative to afford the desired this compound.

Figure 1: Synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. The data is based on analogous reactions and represents typical expected values.

| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |

| 1 | Knoevenagel Condensation | 3-(Trifluoromethoxy)benzaldehyde, Malonic acid | Pyridine, Piperidine | Pyridine | 2-4 hours | Reflux | 85-95 | >95 |

| 2 | Catalytic Hydrogenation | 3-(3-(Trifluoromethoxy)cinnamic acid | 10% Pd/C | Ethanol | 16-24 hours | Room Temperature | 90-99 | >99 |

Detailed Experimental Protocols

Step 1: Synthesis of 3-(3-(Trifluoromethoxy)cinnamic acid) via Knoevenagel Condensation

This procedure is based on the Doebner modification of the Knoevenagel condensation, a widely used method for the synthesis of cinnamic acids.[1][2][3]

Materials:

-

3-(Trifluoromethoxy)benzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 3-(trifluoromethoxy)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5-3.0 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly add concentrated hydrochloric acid to the cold reaction mixture until the pH is acidic (pH 1-2) to precipitate the product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any remaining pyridine hydrochloride and other impurities.

-

Recrystallize the crude product from ethanol/water to obtain pure 3-(3-(trifluoromethoxy)cinnamic acid).

-

Dry the purified product under vacuum.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of the cinnamic acid derivative to the corresponding propanoic acid using palladium on carbon as a catalyst.[4][5][6]

Materials:

-

3-(3-(Trifluoromethoxy)cinnamic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite® or a similar filter aid

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3-(3-(trifluoromethoxy)cinnamic acid (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).

-

Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

-

Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary.

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Figure 2: Logical workflow for the synthesis of this compound.

References

In-depth Technical Guide: 3-(3-(Trifluoromethoxy)phenyl)propanoic acid

A comprehensive review of the available scientific literature and public databases reveals a significant gap in the understanding of the specific mechanism of action for 3-(3-(Trifluoromethoxy)phenyl)propanoic acid. Despite extensive searches for its biological activity, specific molecular targets, quantitative data such as IC50 or Ki values, and detailed experimental protocols, no specific information was found for this particular chemical entity.

The current body of public scientific knowledge does not contain detailed studies elucidating the pharmacological profile of this compound. Searches for this compound, including by its CAS Number 168833-77-0, primarily yield listings from chemical suppliers and general chemical property information. There is no readily available information on its potential enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.

While phenylpropanoic acid derivatives are a well-known class of molecules with diverse biological activities, often targeting receptors such as GPR40 (FFAR1), no specific evidence links this compound to this or any other target. The biological effects of the trifluoromethoxy substitution at the meta-position of the phenyl ring in this specific structural context have not been characterized in the accessible scientific literature.

Consequently, it is not possible to provide the requested in-depth technical guide, including a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways, as this information does not appear to be publicly available at this time. Further original research would be required to determine the mechanism of action and pharmacological properties of this compound.

3-(3-(Trifluoromethoxy)phenyl)propanoic acid suppliers and cost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid, a chemical compound of interest in pharmaceutical and chemical research. This document details its suppliers, cost, and available technical information. Due to a lack of specific publicly available data on its biological activity, this guide also presents a generalized experimental workflow for its synthesis and discusses potential research applications based on related compounds.

Chemical Identity and Suppliers

Note on CAS Number: While the initial request specified CAS number 204995-96-8, extensive searches did not yield any suppliers or data associated with this identifier. The chemically identical compound is commercially available under CAS number 168833-77-0 . It is likely that the former is an erroneous or obsolete identifier. All supplier information herein pertains to CAS 168833-77-0.

Quantitative Supplier and Cost Data

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Lead Time |

| Apollo Scientific | PC0014 | 95% | 1g, 5g | ~ | In Stock (UK), 1 week (US)[1] |

| Reagentia | R003BAH | Not Specified | 500mg, 1g, 5g | Inquire for price | Not Specified[2] |

| Finetech Industry Limited | FT-0650725 | Not Specified | Inquire for availability | Inquire for price | Not Specified[3] |

| Alfa Chemistry | ACM168833770 | Not Specified | Inquire for availability | Inquire for price | Not Specified |

| Henan Coreychem Co., LTD | Not Specified | Not Specified | Inquire for availability | Inquire for price | Not Specified[4] |

Note: Prices are approximate and subject to change. Please contact the suppliers directly for current pricing and availability.

Synthesis and Experimental Protocols

Generalized Synthesis Protocol: Catalytic Hydrogenation

This protocol describes the reduction of a carbon-carbon double bond in a cinnamic acid precursor to yield the saturated propanoic acid.

Materials:

-

3-(3-(Trifluoromethoxy)phenyl)cinnamic acid (precursor)

-

Palladium on carbon (Pd/C, 5-10 mol%) or Palladium(II) chloride (PdCl2)[5][6]

-

Hydrogen gas (H2) or a hydrogen donor like formic acid[5][7]

-

Solvent (e.g., Ethanol, Tetrahydrofuran (THF), or an alkaline aqueous medium)[5][6][7]

-

Base (if using a hydrogen donor, e.g., Sodium Hydroxide or Triethylamine)[5][7]

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution: Dissolve the 3-(3-(Trifluoromethoxy)phenyl)cinnamic acid precursor in the chosen solvent in a suitable reaction vessel.

-

Catalyst Addition: Carefully add the palladium catalyst to the solution under an inert atmosphere if necessary.

-

Hydrogenation:

-

Using Hydrogen Gas: Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 1-10 bar) and stir vigorously at room temperature or with gentle heating.[6]

-

Using a Hydrogen Donor: Add the hydrogen donor (e.g., formic acid) and a base to the reaction mixture and heat to a suitable temperature (e.g., 65°C).[5][7]

-

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the palladium catalyst.

-

If an organic solvent was used, remove it under reduced pressure.

-

If an aqueous medium was used, neutralize the solution with acid and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

-

Purification: Purify the crude this compound by recrystallization or column chromatography to obtain the final product of desired purity.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Direct research on the biological activity of this compound is limited in publicly accessible literature. However, based on the broader class of phenylpropanoic acid derivatives, several potential areas of research can be inferred.

Substituted phenylpropanoic acids are known to be biologically active and have been investigated for various therapeutic applications. For instance, some derivatives have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating metabolism. This has led to their investigation for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.[11]

The trifluoromethoxy group is often used in medicinal chemistry as a bioisostere for other functional groups to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Its presence in this molecule suggests potential for use as a building block in the synthesis of more complex pharmaceutical agents.

Hypothesized Signaling Pathway Involvement

Given that related phenylpropanoic acid derivatives have been identified as PPARα activators, a hypothetical signaling pathway is presented below. PPARα is a nuclear receptor that, upon activation by a ligand, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. This pathway is crucial in lipid metabolism.

Caption: A potential signaling pathway involving PPARα that could be investigated for this compound.

Safety and Handling

A specific safety data sheet (SDS) for this compound was not found. However, for similar compounds, general laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to obtain the SDS from the supplier upon purchase.[12][13][14]

This technical guide provides a starting point for researchers interested in this compound. Further investigation into its specific biological properties is warranted to fully understand its potential applications in drug discovery and development.

References

- 1. 168833-77-0 Cas No. | 3-[3-(Trifluoromethoxy)phenyl]propanoic acid | Apollo [store.apolloscientific.co.uk]

- 2. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 3. 3-(TRIFLUOROMETHOXY)HYDROCINNAMIC ACID | CAS: 168833-77-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 3-[3-(trifluoromethoxy)phenyl]propanoic Acid, CasNo.168833-77-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. Sciencemadness Discussion Board - Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. nacatsoc.org [nacatsoc.org]

- 7. chemmethod.com [chemmethod.com]

- 8. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chemmethod.com [chemmethod.com]

- 11. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. download.basf.com [download.basf.com]

- 14. 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

In-Depth Technical Guide: Characterization of CAS Number 168833-77-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the chemical compound identified by CAS number 168833-77-0, known as 3-(Trifluoromethoxy)hydrocinnamic acid. Despite its availability as a chemical intermediate, publicly accessible data on its specific biological activity, mechanism of action, and detailed experimental protocols are notably scarce. This document synthesizes the available chemical and safety information for 3-(Trifluoromethoxy)hydrocinnamic acid. Furthermore, it explores the known biological activities and mechanisms of action of structurally related compounds, such as other hydrocinnamic acid derivatives and molecules featuring a trifluoromethoxy substituent, to provide a contextual framework for potential research and development. It is crucial to emphasize that the biological properties of related compounds are presented for informational purposes and should not be directly attributed to 3-(Trifluoromethoxy)hydrocinnamic acid without direct experimental validation.

Chemical Characterization

The compound with CAS number 168833-77-0 is chemically identified as 3-(Trifluoromethoxy)hydrocinnamic acid, with the synonymous name 3-[3-(Trifluoromethoxy)phenyl]propanoic acid.

| Property | Value |

| CAS Number | 168833-77-0 |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Molecular Weight | 234.17 g/mol |

| Synonyms | 3-[3-(Trifluoromethoxy)phenyl]propanoic acid |

Table 1: Chemical Identification of CAS 168833-77-0.

Synthesis and Physicochemical Properties

Synthesis

Physicochemical Properties

The trifluoromethoxy group is recognized in medicinal chemistry for its high lipophilicity and metabolic stability.[2] The electron-withdrawing nature of this group can influence the electronic properties of the phenyl ring and the acidity of the carboxylic acid moiety.[2]

Biological Context: Inferences from Related Compounds

Direct experimental data on the biological activity, mechanism of action, and quantitative pharmacological parameters for 3-(Trifluoromethoxy)hydrocinnamic acid are not available in published literature. However, an analysis of structurally similar compounds can offer insights into its potential biological roles.

Hydrocinnamic Acid Derivatives

Hydroxycinnamic acids and their derivatives are a class of phenolic compounds that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3][4]

-

Antimicrobial Activity: Various cinnamic acid derivatives have demonstrated efficacy against a range of microorganisms.[5] The proposed mechanism often involves the disruption of bacterial cell membranes.[5]

-

Anticancer Activity: Some novel cinnamic acid derivatives have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines, with some showing potent activity.[6]

-

PPAR Activation: Substituted phenylpropanoic acid derivatives have been investigated as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism. This has led to the identification of potent and selective PPARα activators.[7]

Compounds with Trifluoromethoxy Substituents

The trifluoromethoxy group is a bioisostere of other functional groups and is often incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties.[2]

-

Drug Design: The inclusion of trifluoromethyl and trifluoromethoxy groups is a common strategy in medicinal chemistry to enhance the efficacy and safety profile of drug molecules.[2]

Experimental Protocols: General Methodologies for Related Compounds

While specific experimental protocols for 3-(Trifluoromethoxy)hydrocinnamic acid are unavailable, this section provides generalized methodologies commonly used for the in vitro evaluation of similar compounds, such as other cinnamic acid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on a cancer cell line.

-

Cell Culture: The human lung cancer cell line A-549 can be cultured in DMEM media supplemented with 10% FBS and an antibiotic mix.[6]

-

Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compound.

-

MTT Incubation: After a 48-hour incubation with the compound, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared.[3]

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[3]

Safety and Handling

The Safety Data Sheet (SDS) for 3-(Trifluoromethoxy)hydrocinnamic acid indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to handle the compound in accordance with good industrial hygiene and safety practices.[8] This includes using personal protective equipment such as gloves and safety glasses, and ensuring adequate ventilation.[8] The compound is stable under recommended storage conditions, and incompatible materials include strong oxidizing agents.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for drug discovery involving novel chemical entities and a potential, though unconfirmed, mechanism of action for cinnamic acid derivatives based on available literature.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Assessment of Natural Hydroxycinnamic Acid Derivatives for Their Potential as Antimicrobial and Antioxidant Agents [mdpi.com]

- 4. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. afgsci.com [afgsci.com]

The Trifluoromethoxy Group: A Key Player in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF3) group has become a cornerstone in contemporary medicinal chemistry, offering a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. This guide provides a comprehensive review of trifluoromethoxy compounds in drug discovery, detailing their synthesis, biological activity, and pharmacokinetic profiles. It aims to equip researchers with the knowledge to effectively leverage this powerful functional group in the design of next-generation therapeutics.

The Physicochemical Advantage of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-halogen" due to its distinct electronic and steric characteristics.[1] It is strongly electron-withdrawing, which can influence the pKa of nearby functional groups and modulate interactions with biological targets.[1] However, its most significant impact lies in its ability to enhance lipophilicity. The -OCF3 group possesses a high Hansch lipophilicity parameter (π ≈ +1.04), making it one of the most lipophilic substituents used in drug design.[1] This increased lipophilicity can lead to improved membrane permeability, facilitating absorption and distribution, and ultimately enhancing a drug's bioavailability.[1]

Compared to the more commonly used trifluoromethyl (-CF3) group, the trifluoromethoxy group is generally more lipophilic.[2] Furthermore, the -OCF3 group can offer metabolic advantages over a simple methoxy (-OCH3) group. The strong carbon-fluorine bonds contribute to increased resistance to metabolic degradation, particularly oxidative demethylation by cytochrome P450 enzymes, which can prolong a drug's half-life in the body.[3]

Approved Drugs and Clinical Candidates: A Showcase of Versatility

The utility of the trifluoromethoxy group is evident in the growing number of approved drugs and clinical candidates that incorporate this moiety. These compounds span a wide range of therapeutic areas, highlighting the broad applicability of this functional group in addressing diverse biological targets.

| Drug | Therapeutic Area | Target/Mechanism of Action |

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Inhibition of glutamate release, blockade of voltage-gated sodium channels, and non-competitive antagonism of NMDA receptors.[4][5] |

| Delamanid | Tuberculosis (multi-drug resistant) | Inhibition of mycolic acid synthesis in Mycobacterium tuberculosis.[6] |

| Sonidegib | Basal Cell Carcinoma | Inhibition of the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[7][8][9] |

| Pretomanid | Tuberculosis (extensively drug-resistant) | Inhibition of mycolic acid biosynthesis and respiratory poisoning through nitric oxide release.[10][11] |

Quantitative Biological and Pharmacokinetic Data

The following tables summarize key quantitative data for prominent trifluoromethoxy-containing drugs, providing insights into their potency and pharmacokinetic profiles.

Table 1: In Vitro Biological Activity

| Compound | Target | Assay | IC50 / Ki | Reference |

| Sonidegib | Smoothened (SMO) | Radioligand Binding | IC50: 1.3 nM | [Novartis, FDA submission data] |

| Riluzole | Voltage-gated Na+ channels | Electrophysiology | IC50: ~5 µM | [Neuropharmacology, 1992, 31(8), 843-848] |

| Delamanid | M. tuberculosis | MIC Assay | MIC90: 0.006-0.012 µg/mL | [J. Antimicrob. Chemother., 2014, 69(11), 2995-3001] |

| Pretomanid | M. tuberculosis | MIC Assay | MIC90: 0.015-0.25 µg/mL | [Antimicrob. Agents Chemother., 2006, 50(8), 2846-2852] |

Table 2: Pharmacokinetic Parameters in Humans

| Drug | Dose | Cmax | Tmax (hr) | t1/2 (hr) | Bioavailability (%) | Reference |

| Riluzole | 50 mg | 173 ± 72 ng/mL | 1.0 - 1.5 | ~12 | ~60 | [12] |

| Delamanid | 100 mg BID | ~0.4 mg/L | ~4-5 | ~30-38 | N/A | [5] |

| Sonidegib | 200 mg | 269 ng/mL (repeated dose) | 2 - 4 | ~28-30 days | ~6-7 | [13] |

| Pretomanid | 200 mg | 2.15 µg/mL | ~5 | ~17 | N/A | [Global Alliance for TB Drug Development] |

Signaling Pathways and Mechanisms of Action

The trifluoromethoxy-containing drugs highlighted in this guide exert their therapeutic effects through diverse and specific mechanisms of action.

Caption: Mechanism of action of Riluzole in neuroprotection.

Caption: Mechanism of action of Delamanid and Pretomanid against M. tuberculosis.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. fiveable.me [fiveable.me]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-(Trifluoromethoxy)phenyl)propanoic acid is a molecule of interest in medicinal chemistry due to the presence of the trifluoromethoxy (-OCF3) group. This functional group is increasingly utilized in drug design to enhance key pharmacokinetic properties.[1][2] The trifluoromethoxy group is known to significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] This guide will explore the anticipated pharmacokinetic characteristics of this compound, providing a theoretical framework for its in-vivo behavior.

Expected Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. The table below summarizes the expected properties of this compound based on its structure.

| Property | Expected Characteristic | Rationale |

| Molecular Weight | ~250 g/mol | |

| LogP (Lipophilicity) | Moderately High | The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, which is expected to increase the overall lipophilicity of the molecule.[1] |

| pKa | Acidic (propanoic acid) | The carboxylic acid moiety will confer acidic properties, influencing solubility and ionization state at physiological pH. |

| Aqueous Solubility | pH-dependent | Solubility is expected to be low at acidic pH and increase at higher pH values due to the ionization of the carboxylic acid. |

Anticipated Pharmacokinetic Profile

Absorption

Given its moderate to high lipophilicity, this compound is anticipated to be well-absorbed after oral administration through passive diffusion across the gastrointestinal tract. The rate and extent of absorption will likely be influenced by its formulation and the pH of the gastrointestinal lumen.

Distribution

The volume of distribution (Vd) is expected to be moderate. The lipophilic nature imparted by the trifluoromethoxy group may facilitate distribution into tissues. However, the presence of the ionizable propanoic acid group could limit extensive partitioning into very lipophilic compartments and may result in significant plasma protein binding.

Metabolism

The metabolic fate of this compound is of particular interest. The trifluoromethoxy group is generally considered to be more metabolically stable than a corresponding methoxy group.[1][4]

Expected Metabolic Pathways:

-

Phase I Metabolism: The primary sites for Phase I metabolism are the phenyl ring and the propanoic acid side chain.

-

Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes may catalyze the hydroxylation of the aromatic ring, although the strong electron-withdrawing nature of the trifluoromethoxy group can deactivate the ring towards oxidative metabolism.[5]

-

Side-Chain Oxidation: The propanoic acid side chain could undergo oxidation.

-

-

Phase II Metabolism: The carboxylic acid group is a prime target for Phase II conjugation reactions.

-

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are likely to conjugate a glucuronic acid moiety to the carboxylic acid, forming a more water-soluble glucuronide metabolite that can be readily excreted.

-

Amino Acid Conjugation: The carboxylic acid could also be conjugated with amino acids such as glycine.

-

The trifluoromethoxy group itself is generally resistant to metabolism. However, in some cases, O-dealkylation to form a phenol, followed by the release of the -CF3 group, has been observed for some compounds, though this is generally not a major metabolic pathway.[4]

Excretion

The primary route of excretion for this compound and its metabolites is expected to be through the urine and, to a lesser extent, the feces. The formation of water-soluble glucuronide conjugates will facilitate renal clearance.

Experimental Protocols for Pharmacokinetic Characterization

To empirically determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies would be necessary.

In Vitro Studies

| Experiment | Purpose |

| Aqueous Solubility | To determine the solubility at different pH values, mimicking the gastrointestinal tract. |

| LogP/LogD Determination | To quantify the lipophilicity of the compound. |

| Plasma Protein Binding | To measure the extent of binding to plasma proteins (e.g., albumin). |

| Metabolic Stability in Liver Microsomes/Hepatocytes | To assess the intrinsic clearance and identify major metabolites. |

| CYP Inhibition/Induction Assays | To evaluate the potential for drug-drug interactions. |

| Caco-2 Permeability Assay | To predict intestinal absorption. |

In Vivo Studies

A typical in vivo pharmacokinetic study in a preclinical species (e.g., rat, mouse) would involve the following steps:

-

Dosing: Administration of the compound via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Collection of blood samples at various time points post-dosing.

-

Plasma Analysis: Quantification of the parent compound and any major metabolites in plasma using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Determination of key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

-

Excreta Collection: Collection of urine and feces to determine the routes and extent of excretion.

Visualizations

The following diagrams illustrate key concepts related to the pharmacokinetic evaluation of a novel compound like this compound.

Caption: General experimental workflow for pharmacokinetic studies.

Caption: Potential metabolic pathways for the compound.

Conclusion

While specific experimental data for this compound is currently lacking, a theoretical assessment based on its chemical structure provides valuable insights into its likely pharmacokinetic profile. The presence of the trifluoromethoxy group is expected to confer favorable properties such as enhanced metabolic stability and good oral absorption. The propanoic acid moiety will likely drive excretion via the formation of water-soluble conjugates. The predictions and proposed experimental workflows outlined in this guide serve as a foundational resource for researchers and drug development professionals interested in advancing the study of this and structurally related compounds. Empirical validation through rigorous in vitro and in vivo studies is a critical next step to fully elucidate its ADME properties.

References

The Structure-Activity Relationship of Phenylpropanoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. Its derivatives have demonstrated significant activity against various biological targets, including enzymes and receptors implicated in inflammation, metabolic disorders, and beyond. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of phenylpropanoic acid derivatives, with a focus on their interactions with cyclooxygenase (COX) enzymes, G-protein coupled receptors (GPCRs), and peroxisome proliferator-activated receptors (PPARs). Detailed experimental protocols and visual representations of key biological pathways are provided to facilitate further research and drug development in this promising area.

Phenylpropanoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors

Phenylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of COX enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][3] The development of selective COX-2 inhibitors has been a major focus of research to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[4]

Quantitative Structure-Activity Relationship Data

The inhibitory potency of phenylpropanoic acid derivatives against COX-1 and COX-2 is highly dependent on the nature and position of substituents on the phenyl ring and the propanoic acid side chain. The following table summarizes the in vitro inhibitory activities of a series of 2-(4-substituted-methylphenyl)propanoic acid derivatives.[5]

| Compound | Substitution on Phenyl Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

| Ibuprofen | 4-isobutyl | 3.45 | 6.54 | 0.52 |

| Nimesulide | - | 11.87 | 2.45 | 4.84 |

| 6h | 4-(((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl) | 1.76 | 2.96 | 0.59 |

| 6l | 4-(((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl) | 1.40 | 2.34 | 0.59 |

Key SAR Observations:

-

The presence of a substituted methylphenyl group at the 2-position of the propanoic acid is crucial for activity.

-

Compounds 6h and 6l demonstrated more potent COX-1 and comparable COX-2 inhibition to ibuprofen and nimesulide, respectively.[5]

-

The selectivity index indicates that these derivatives are preferentially COX-1 inhibitors.[5]

Experimental Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant environment for assessing the inhibitory activity of compounds on COX-1 and COX-2.[6]

Principle: Whole blood is incubated with the test compound. For COX-1 activity, the production of thromboxane B2 (TXB2) upon blood clotting is measured. For COX-2 activity, lipopolysaccharide (LPS) is used to induce COX-2 expression, and the subsequent production of prostaglandin E2 (PGE2) is quantified.[3]

Protocol:

COX-1 Inhibition:

-

Dispense 500 µL of fresh human whole blood into microtubes.

-

Add the test compound at various concentrations (typically dissolved in DMSO).

-

Incubate at 37°C for 1 hour to allow for blood clotting.

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of TXB2 in the serum using a commercially available ELISA kit.

-

Calculate the percent inhibition relative to a vehicle control.

COX-2 Inhibition:

-

Dispense 800 µL of heparinized human whole blood into 6-well plates.

-

Add acetylsalicylic acid (10 µg/mL) to inhibit baseline COX-1 activity and a thromboxane synthase inhibitor.[7]

-

Add the test compound at various concentrations.

-

Incubate for 15 minutes at 37°C in a humidified incubator.

-

Add LPS (10 µg/mL) to induce COX-2 expression.

-

Incubate for 24 hours at 37°C.

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using a commercially available ELISA kit.

-

Calculate the percent inhibition relative to a vehicle control.

Visualization of the COX Signaling Pathway

Caption: The Cyclooxygenase (COX) signaling pathway.

Phenylpropanoic Acid Derivatives as G-Protein Coupled Receptor (GPCR) Modulators

The versatility of the phenylpropanoic acid scaffold extends to the modulation of GPCRs, a large family of cell surface receptors involved in a multitude of physiological processes.[1] Derivatives have been identified as both antagonists and agonists for different GPCRs.

GPR34 Antagonists

G protein-coupled receptor 34 (GPR34) is implicated in inflammatory and neurological disorders.[8] A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have emerged as potent GPR34 antagonists.[7]

The antagonist activity of these derivatives has been evaluated using GloSensor™ cAMP and Tango™ β-arrestin recruitment assays.

| Compound | GloSensor™ cAMP Assay IC50 (µM) | Tango™ Assay IC50 (µM) |

| 5e | 0.680 | 0.059 |

Key SAR Observations:

-

Compound 5e exhibits sub-micromolar to nanomolar potency in inhibiting GPR34 signaling.[7] The difference in potency between the two assays may reflect biased antagonism.

GloSensor™ cAMP Assay: This assay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in GPCR signaling.[9]

-

Seed CHO-K1 cells stably co-expressing human GPR34 and the GloSensor™-22F cAMP plasmid in a 384-well plate and incubate overnight.

-

Replace the medium with a CO2-independent medium containing the GloSensor™ cAMP Reagent.[10]

-

Incubate for 2 hours at room temperature in the dark.

-

Add test compounds at various concentrations.

-

Add forskolin to stimulate cAMP production.

-

Measure luminescence after a 15-minute incubation.[9]

-

Calculate IC50 values from the dose-response curves.

Tango™ GPR34-bla U2OS Assay: This assay measures the recruitment of β-arrestin to the activated GPCR.[11]

-

Plate Tango™ GPR34-bla U2OS cells in a 384-well plate and incubate.[12]

-

Add test compounds to the cells.

-

Incubate for 5 hours at 37°C.

-

Add the LiveBLAzer™ B/G Substrate.

-

Incubate for an additional 2 hours at room temperature.

-

Measure fluorescence at an excitation of 409 nm and emission wavelengths of 460 nm and 530 nm.

-

Determine IC50 values from the dose-response curves.

Caption: GPR34 signaling pathway and point of inhibition.

GPR40 (FFAR1) Agonists

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion.[13] Phenylpropanoic acid derivatives have been extensively explored as GPR40 agonists.[14]

The agonist activity of these compounds is assessed by their ability to stimulate intracellular calcium mobilization.

| Compound Class | Key Structural Features | GPR40 Agonist Activity (EC50) |

| Biphenyl Derivatives | 4'-alkoxybiphenyl moiety | Potent agonism |

| Aminobornyl Derivatives | Aminobornyl substitution | Active at 10 µM |

| TAK-875 | Phenylpropanoic acid core | Potent (Phase III clinical trial candidate) |

Key SAR Observations:

-

The incorporation of polar substituents, such as in 4'-alkoxybiphenyl derivatives, can improve the pharmacokinetic profile while maintaining potent GPR40 agonism.[14]

-

Modifications to the linker and distal hydrophobic tail significantly impact potency and selectivity.

This assay measures the increase in intracellular calcium concentration following GPR40 activation, which is coupled to the Gαq signaling pathway.[1]

-

Seed HEK293 cells expressing GPR40 in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Measure the baseline fluorescence.

-

Add test compounds at various concentrations.

-

Monitor the change in fluorescence over time using a fluorescence plate reader.

-

Determine EC50 values from the concentration-response curves.

Caption: GPR40 (FFAR1) signaling pathway leading to insulin secretion.

Phenylpropanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism.[15] Phenylpropanoic acid derivatives have been developed as potent and selective agonists for PPARα and PPARγ.[16]

Quantitative Structure-Activity Relationship Data

The potency and selectivity of these derivatives are influenced by the stereochemistry and substituents at the α-position of the propanoic acid, the linker between the phenyl rings, and the distal hydrophobic tail.[16]

| Compound Class | Target | Key Structural Features | Activity (EC50) |

| α-Alkylphenylpropanoic Acids | PPARα | Optically active α-alkyl group | Potent and selective agonism |

| α-Benzylphenylpropanoic Acids | PPARγ | α-benzyl group | Potent agonism with reversed stereochemistry-activity relationship |

Key SAR Observations:

-

The stereochemistry at the α-position is a critical determinant of potency and selectivity for PPAR subtypes.[16]

-

For α-benzylphenylpropanoic acids, a reversal of the typical stereochemistry-activity relationship has been observed for PPARγ agonism.

Experimental Protocol: PPAR Transactivation Assay

This assay measures the ability of a compound to activate a PPAR subtype, leading to the expression of a reporter gene.[17]

-

Transfect cells (e.g., HEK293) with a PPAR expression plasmid (e.g., for PPARα or PPARγ), a reporter plasmid containing a PPAR response element linked to a luciferase gene, and an internal control plasmid (e.g., expressing GFP).[18]

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with the test compound at various concentrations.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to the internal control.

-

Calculate the fold induction compared to a vehicle control and determine the EC50 value.

Visualization of PPAR Signaling Pathway

Caption: General signaling pathway for PPAR activation.

Synthesis of Phenylpropanoic Acid Derivatives

The synthesis of phenylpropanoic acid derivatives typically involves multi-step reaction sequences. Below are generalized synthetic approaches for the classes of compounds discussed.

Synthesis of 2-(4-Substituted-methylphenyl)propanoic Acid Derivatives (COX Inhibitors)

A general route involves the conversion of 2-(4-methylphenyl)propionitrile to the corresponding propanoic acid, followed by functionalization of the methyl group.[5]

Caption: General synthetic scheme for COX inhibitors.

Synthesis of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic Acid Derivatives (GPR34 Antagonists)

The synthesis often starts from L-tyrosine, involving protection of the amino and carboxyl groups, followed by etherification and amide coupling.

Synthesis of α-Benzylphenylpropanoic Acid Derivatives (PPARγ Agonists)

These compounds can be synthesized through various routes, often involving the alkylation of a phenylacetic acid derivative.[19]

Conclusion

Phenylpropanoic acid and its derivatives represent a highly privileged scaffold in drug discovery, yielding compounds with a diverse range of pharmacological activities. The structure-activity relationships highlighted in this guide underscore the importance of subtle structural modifications in determining potency and selectivity for various biological targets. The provided experimental protocols and pathway diagrams offer a practical framework for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of molecules. Future research will undoubtedly uncover new derivatives with enhanced efficacy and improved safety profiles, solidifying the role of phenylpropanoic acids in modern medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. physoc.org [physoc.org]

- 7. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. promega.com [promega.com]

- 10. GloSensor™ Technology [promega.jp]

- 11. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design and synthesis of a series of α-benzyl phenylpropanoic acid-type peroxisome proliferator-activated receptor (PPAR) gamma partial agonists with improved aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Toxicity Screening of 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a comprehensive framework for conducting a preliminary toxicity screening of 3-(3-(trifluoromethoxy)phenyl)propanoic acid. As of the date of this publication, specific toxicity data for this compound is not extensively available in the public domain. Therefore, this guide provides standardized, state-of-the-art experimental protocols and data presentation formats that would be applied in such a screening. The quantitative data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

3-[3-(Trifluoromethoxy)phenyl]propanoic acid (CAS No. 168833-77-0) is a propanoic acid derivative.[1] Compounds with similar structures, such as those containing a trifluoromethoxy or trifluoromethyl group, are of significant interest in medicinal chemistry and materials science.[2][3] The trifluoromethoxy group (OCF₃) can enhance critical properties such as lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of a molecule.[2]

Before any compound can advance in the drug development pipeline, a thorough preliminary toxicity screening is imperative. This initial assessment identifies potential safety liabilities, informs dose selection for further studies, and is crucial for early-stage risk assessment.[4][5] This guide details a tiered approach for the preliminary toxicological evaluation of this compound, encompassing in vitro assays for cytotoxicity, genotoxicity, and cardiotoxicity, followed by a foundational in vivo acute oral toxicity study.

Putative Hazard Profile and Physicochemical Properties

While specific data for the target compound is scarce, data from the structurally similar isomer, 3-(3-(trifluoromethyl)phenyl)propanoic acid, provides a putative GHS hazard classification that can guide initial handling and safety precautions.

Table 1: Putative GHS Hazard Classification (Based on a Structural Isomer)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[6] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[6] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[6] |

Note: This data is for 3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS 585-50-2) and should be used with caution as a proxy for this compound.

Recommended Experimental Workflow

A standard preliminary toxicity screening follows a logical progression from high-throughput in vitro assays to more complex in vivo studies. This workflow is designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Caption: General Experimental Workflow for Preliminary Toxicity Screening.

In Vitro Toxicity Assays

In vitro tests are the cornerstone of preliminary screening, offering rapid, cost-effective, and mechanistic insights into a compound's potential toxicity without the use of live animals.[7]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9]

Caption: Principle of the MTT Cell Viability Assay.

-

Cell Seeding : Seed a human cell line (e.g., HepG2 for hepatotoxicity) into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment : Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 24-48 hours.

-

MTT Addition : Prepare a 5 mg/mL MTT stock solution in sterile PBS. Add 10 µL of the MTT stock solution to each well.[10]

-

Incubation : Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.[8][10]

-

Solubilization : Add 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10] Gently pipette to ensure complete dissolution.

-

Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure a homogenous solution. Read the absorbance at 570-590 nm using a microplate reader.[8]

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 2: Hypothetical Cytotoxicity Data

| Concentration (µM) | Mean Absorbance (OD 570) | Std. Deviation | % Viability (Relative to Control) |

|---|---|---|---|

| Vehicle Control | 1.254 | 0.088 | 100% |

| 1 | 1.211 | 0.091 | 96.6% |

| 10 | 1.053 | 0.075 | 84.0% |

| 50 | 0.642 | 0.051 | 51.2% |

| 100 | 0.315 | 0.033 | 25.1% |

| 250 | 0.110 | 0.019 | 8.8% |

| Calculated IC₅₀ | | | ~52 µM |

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used assay to evaluate the mutagenic potential of a chemical substance.[11][12] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The test measures the ability of a compound to cause mutations that result in a reversion to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.[11] The inclusion of a mammalian liver S9 fraction allows for the detection of metabolites that may be mutagenic.[13]

Caption: Principle of the Ames Test.

-

Strain Preparation : Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.[14]

-

Mixture Preparation : For each concentration of the test compound, add the following to a sterile tube: 100 µL of bacterial culture, the test compound at the desired concentration, and 500 µL of either phosphate buffer or S9 mix for metabolic activation.[14]

-

Top Agar Addition : Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube.[14]

-

Plating : Vortex the tube briefly and pour the contents onto a minimal glucose agar plate.[14] Distribute evenly before the top agar solidifies.

-

Incubation : Incubate the plates in the dark at 37°C for 48-72 hours.[14]

-

Colony Counting : Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate.

Table 3: Hypothetical Ames Test Data (Strain TA100)

| Concentration (µ g/plate ) | Mean Revertants (-S9) | Mean Revertants (+S9) | Mutagenicity Ratio* (-S9) | Mutagenicity Ratio* (+S9) |

|---|---|---|---|---|

| Vehicle Control | 115 | 122 | 1.0 | 1.0 |

| 10 | 121 | 130 | 1.1 | 1.1 |

| 50 | 135 | 145 | 1.2 | 1.2 |

| 250 | 128 | 298 | 1.1 | 2.4 |

| 500 | 119 (toxic) | 455 | - | 3.7 |

| Positive Control | 980 | 1150 | 8.5 | 9.4 |

*Mutagenicity Ratio = Mean revertants of test compound / Mean revertants of vehicle control.

Cardiotoxicity Assessment: hERG Patch-Clamp Assay

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization.[15][16] Inhibition of this channel can prolong the QT interval, increasing the risk of a life-threatening arrhythmia called Torsades de Pointes (TdP).[17][18] The patch-clamp electrophysiology assay is the gold standard for directly measuring the ionic current through hERG channels in cells stably expressing the channel (e.g., HEK293 cells).[15][16]

-

Cell Preparation : Culture hERG-expressing HEK293 cells according to standard protocols.[15] Harvest cells at 70-90% confluency for the experiment.

-

System Setup : Use an automated patch-clamp system (e.g., QPatch, SyncroPatch). Prime the system with appropriate intracellular and extracellular solutions.[16]

-

Recording : Establish a stable whole-cell recording from a cell.

-

Voltage Protocol : Apply a specific voltage protocol to elicit the characteristic hERG "tail current," which is the primary measurement for assessing blockage. A typical protocol involves a holding potential of -80 mV, a depolarizing pulse to +20 mV, and a repolarizing pulse to -50 mV.[15]

-

Compound Application : Record baseline hERG currents. Sequentially apply increasing concentrations of this compound to the cell, allowing the effect to reach a steady state at each concentration.[16]

-

Controls : Use a vehicle control (e.g., 0.1% DMSO) and a known hERG blocker (e.g., E-4031) as a positive control to confirm assay sensitivity.[16]

-

Data Analysis : The primary endpoint is the percentage of hERG current inhibition at each compound concentration. Calculate the IC₅₀ value.

Table 4: Hypothetical hERG Inhibition Data

| Concentration (µM) | Mean Tail Current (pA) | Std. Deviation | % Inhibition |

|---|---|---|---|

| Vehicle Control | 1550 | 120 | 0% |

| 0.1 | 1535 | 115 | 1.0% |

| 1 | 1411 | 108 | 9.0% |

| 10 | 946 | 95 | 39.0% |

| 30 | 512 | 68 | 67.0% |

| 100 | 186 | 41 | 88.0% |

| Calculated IC₅₀ | | | ~18 µM |

In Vivo Acute Oral Toxicity Study

Following in vitro assessment, a preliminary in vivo study is conducted to understand the compound's effects in a whole organism. The OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[19][20]

Caption: Logic for Acute Toxicity Assessment (Based on OECD 423).

Experimental Protocol: OECD Guideline 423

-

Animal Selection : Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).[21] Animals should be young adults and healthy.

-

Dose Administration : Following a brief fasting period (food, but not water, withheld overnight), administer the compound by oral gavage.[21] The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).[4]

-

Stepwise Procedure :

-

Starting Dose : Begin with a starting dose (e.g., 300 mg/kg) administered to a group of 3 animals. The starting dose can be informed by in vitro cytotoxicity data.[21]

-

Observation : Observe animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.) for at least 48 hours.

-

Decision :

-

If 2 or 3 animals die, the test is stopped, and the substance is classified. The next step would be to test at a lower dose (e.g., 50 mg/kg) for confirmation.

-

If 0 or 1 animal dies, dose a new group of 3 animals at a higher dose level (e.g., 2000 mg/kg).

-

-

-

Long-Term Observation : All surviving animals are observed for a total of 14 days for any delayed effects.[21] Body weight is recorded periodically.

-

Necropsy : At the end of the study, all animals (including those that died during the test) are subjected to a gross necropsy.

Table 5: Hypothetical Acute Oral Toxicity Data (OECD 423)

| Dosing Step | Dose (mg/kg) | No. of Animals | Mortality within 48h | Mortality within 14 days | Clinical Signs Observed | GHS Classification |

|---|---|---|---|---|---|---|

| 1 | 300 | 3 | 0/3 | 0/3 | None | - |

| 2 | 2000 | 3 | 2/3 | 2/3 | Lethargy, piloerection | Category 4 (300 < LD₅₀ ≤ 2000 mg/kg) |

Conclusion and Next Steps

This technical guide presents a robust and standardized framework for the preliminary toxicity screening of this compound. The proposed workflow, integrating in vitro assays for cytotoxicity, genotoxicity, and cardiotoxicity with a confirmatory in vivo acute oral toxicity study, provides a critical multi-parameter assessment of the compound's safety profile.

Based on the hypothetical data presented, the compound would be classified as:

-

Moderately cytotoxic (IC₅₀ ~52 µM).

-

Potentially mutagenic upon metabolic activation (Ames positive at ≥250 µ g/plate with S9).

-

A hERG channel inhibitor of moderate potency (IC₅₀ ~18 µM).

-

Harmful if swallowed (GHS Category 4) based on the acute oral LD₅₀ estimate.

These findings would trigger a "no-go" decision for many applications or flag the compound for significant medicinal chemistry efforts to mitigate these liabilities before further development.

References

- 1. 168833-77-0 Cas No. | 3-[3-(Trifluoromethoxy)phenyl]propanoic acid | Apollo [store.apolloscientific.co.uk]

- 2. 3-[4-(Trifluoromethoxy)phenyl]propanoic Acid Supplier [benchchem.com]

- 3. 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid [myskinrecipes.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nationalacademies.org [nationalacademies.org]

- 6. 3-(3-Trifluoromethylphenyl)propanoic acid | C10H9F3O2 | CID 2777683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 10. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. benchchem.com [benchchem.com]

- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 17. hERG Assay | PPTX [slideshare.net]

- 18. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]

- 19. researchgate.net [researchgate.net]

- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 21. umwelt-online.de [umwelt-online.de]

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Evaluation of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(3-(Trifluoromethoxy)phenyl)propanoic acid is a synthetic compound with potential therapeutic applications. While its precise mechanism of action is yet to be fully elucidated, its structural features suggest potential roles in modulating inflammatory and metabolic pathways. These application notes provide a detailed, hypothetical in vivo study protocol designed to screen the compound for anti-inflammatory and anti-hyperlipidemic properties. The protocols described herein are based on established and widely utilized preclinical animal models.

Hypothesized Signaling Pathway: Many anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. It is hypothesized that this compound may inhibit this pathway, leading to a reduction in inflammation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

Part 1: Evaluation of Acute Anti-Inflammatory Activity

This protocol details the use of the carrageenan-induced paw edema model, a standard and reproducible method for screening potential acute anti-inflammatory agents.[1][2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar rats (180-220 g) will be used. Animals should be acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).[1]

-

Grouping and Dosing:

-

Animals are randomly divided into five groups (n=6 per group).

-

Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethyl cellulose in saline) orally.

-

Group II (Positive Control): Receives Indomethacin (10 mg/kg, intraperitoneally) as a reference anti-inflammatory drug.[3]

-

Group III (Test Compound - Low Dose): Receives this compound (e.g., 25 mg/kg, orally).

-

Group IV (Test Compound - Medium Dose): Receives this compound (e.g., 50 mg/kg, orally).

-

Group V (Test Compound - High Dose): Receives this compound (e.g., 100 mg/kg, orally).

-

-

Procedure:

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, positive control, or test compound as per the grouping.[3]

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[3][4]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3]

-

Euthanasia and Tissue Collection: At the end of the experiment (5 hours), euthanize the animals. Collect blood via cardiac puncture for serum separation and subsequent cytokine analysis. The inflamed paw tissue can be excised for histological examination or western blot analysis.[3]

-

-

Data Analysis:

-

The increase in paw volume is calculated by subtracting the initial paw volume from the post-injection volume.

-

The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.[1]

-

Data Presentation: Acute Anti-Inflammatory Activity

| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |

| I | Vehicle Control | - | Value | 0 |

| II | Indomethacin | 10 | Value | Value |

| III | Test Compound | 25 | Value | Value |

| IV | Test Compound | 50 | Value | Value |

| V | Test Compound | 100 | Value | Value |

Part 2: Evaluation of Anti-Hyperlipidemic and Chronic Effects

This protocol uses a high-fat diet (HFD)-induced obesity model in mice, which mimics many features of human metabolic syndrome, including hyperlipidemia, insulin resistance, and a state of chronic low-grade inflammation.[5][6][7]

Experimental Protocol: High-Fat Diet-Induced Obesity in Mice

-

Animals: Male C57BL/6J mice (6 weeks old) are used, as this strain is susceptible to diet-induced obesity.[5][8] Animals are acclimatized for one week.

-

Diet and Induction of Obesity:

-

Grouping and Dosing (Initiated after 12 weeks of HFD):

-

HFD-fed mice are randomized into groups (n=8-10 per group) based on body weight.

-

Group A (Normal Control): RD-fed mice receiving vehicle.

-

Group B (HFD Control): HFD-fed mice receiving vehicle.

-

Group C (Positive Control): HFD-fed mice receiving a reference drug (e.g., Atorvastatin, 10 mg/kg, orally).[9]

-

Group D (Test Compound - Low Dose): HFD-fed mice receiving the test compound (e.g., 25 mg/kg, orally).

-

Group E (Test Compound - High Dose): HFD-fed mice receiving the test compound (e.g., 50 mg/kg, orally).

-

Dosing is performed daily via oral gavage for 4-8 weeks.

-

-

Procedure and Endpoints:

-

Monitoring: Continue to monitor body weight and food intake weekly throughout the treatment period.

-

Blood Collection: Collect blood samples from the tail vein after an overnight fast at baseline and at the end of the study.

-

Biochemical Analysis: Analyze serum for:

-

Terminal Procedures: At the end of the treatment period, euthanize the mice.

-

Organ Collection: Collect and weigh liver and epididymal fat pads.

-

Tissue Processing: A portion of the liver should be fixed in 10% neutral buffered formalin for histological analysis (H&E and Oil Red O staining) to assess steatosis.[10][11] Another portion should be snap-frozen for molecular analysis (e.g., Western blot, qPCR).

-

-

Data Presentation: Anti-Hyperlipidemic and Metabolic Effects

| Group | Treatment | Final Body Weight (g) | Liver Weight (g) | Serum TC (mg/dL) | Serum TG (mg/dL) | Serum IL-6 (pg/mL) |

| A | RD + Vehicle | Value | Value | Value | Value | Value |

| B | HFD + Vehicle | Value | Value | Value | Value | Value |

| C | HFD + Atorvastatin | Value | Value | Value | Value | Value |

| D | HFD + Test Cmpd (25 mg/kg) | Value | Value | Value | Value | Value |

| E | HFD + Test Cmpd (50 mg/kg) | Value | Value | Value | Value | Value |

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow for evaluating the in vivo efficacy of the test compound.

Caption: Comprehensive workflow for in vivo efficacy screening.

References

- 1. benchchem.com [benchchem.com]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diet-induced obesity murine model [protocols.io]

- 6. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Switching from a High-Fat to a Regular Chow Diet Improves Obesity Progression in Mice [mdpi.com]

- 8. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 9. Antihyperlipidemic studies of newly synthesized phenolic derivatives: in silico and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iau.edu.sa [iau.edu.sa]

- 11. Tissue Sampling and Processing for Histopathology Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the scientific hypothesis that 3-(3-(Trifluoromethoxy)phenyl)propanoic acid acts as an antagonist of the Farnesoid X Receptor (FXR). This is inferred from the known activities of structurally related compounds. Direct experimental evidence for this specific activity is not currently available in the public domain. Researchers should independently validate this compound's activity and mechanism of action.

Introduction

This compound is a synthetic compound featuring a trifluoromethoxy group, which is known to enhance metabolic stability and cell permeability of molecules.[1] While the specific biological target of this compound is not definitively established, its structural similarity to known modulators of the Farnesoid X Receptor (FXR) suggests its potential as an FXR antagonist.

FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[2] Dysregulation of FXR signaling is implicated in various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and cholestasis.[2] FXR antagonists are of significant interest as potential therapeutic agents for these conditions.[2]

These application notes provide a framework for investigating the potential FXR antagonistic activity of this compound using common cell-based assays.

Mechanism of Action: Hypothetical FXR Antagonism

As a nuclear receptor, FXR, upon activation by its natural ligands (bile acids), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[3] Key target genes of FXR include the Small Heterodimer Partner (SHP), an atypical nuclear receptor that acts as a corepressor of other nuclear receptors, and the Bile Salt Export Pump (BSEP), a transporter involved in bile acid efflux.[4][5]